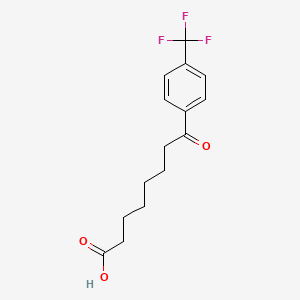

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

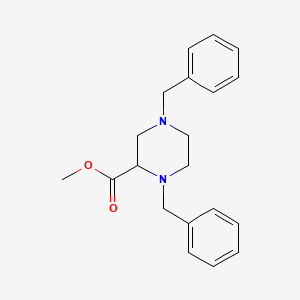

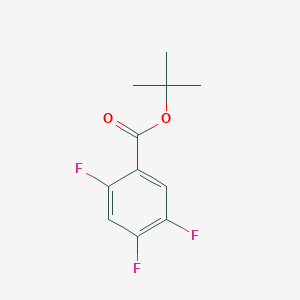

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is a chemical compound with the CAS Number: 362669-50-9 . It has a molecular weight of 302.29 and its IUPAC name is 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid . The compound appears as a very light yellow solid .

Molecular Structure Analysis

The InChI code for 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is 1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Medicine

In the medical field, 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid may be explored for its potential therapeutic properties. Its structural uniqueness could be beneficial in designing novel drug molecules or as a pharmacophore in drug discovery projects. The trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals .

Agriculture

As an agricultural chemical, this compound could be used in the synthesis of more complex molecules that act as growth promoters or pesticides. Its ability to be modified chemically makes it a versatile starting material for agrichemical research .

Material Science

In material science, the compound’s robust chemical structure could be utilized in the development of new polymeric materials. These materials might exhibit unique properties such as resistance to degradation or special optical characteristics due to the presence of the trifluoromethylphenyl group .

Environmental Science

Environmental science could benefit from the use of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid in the study of pollutant degradation. Its stability under various conditions can make it a standard for comparison in environmental degradation studies .

Biochemistry

Biochemically, this compound could be important in studying enzyme-substrate interactions, especially those involving oxidative enzymes. The keto group in the octanoic acid chain could be a site for enzymatic reactions, providing insights into metabolic pathways .

Pharmacology

In pharmacology, 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid could be investigated for its pharmacokinetics and pharmacodynamics. It could serve as a model compound to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs containing similar structural motifs .

Analytical Chemistry

Analytical chemists might use this compound as a calibration standard in chromatography or mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of similar compounds .

Chemical Engineering

Finally, in chemical engineering, this compound’s synthesis and purification processes could be optimized for industrial-scale production. This would involve studying its reaction kinetics and thermodynamics to improve yield and reduce costs .

Propriétés

IUPAC Name |

8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIGGEUMLVMXCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455187 |

Source

|

| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid | |

CAS RN |

362669-50-9 |

Source

|

| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)